N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide

physicochemical properties drug-likeness ADME prediction

Select this compound to avoid irreproducible results. Its unique 3-chlorophenyl methoxypropyl linker provides differential selectivity vs leflunomide, reducing CYP2C9 inhibition risk. A privileged scaffold for kinase, DHODH, and antimicrobial targets. Confirm purity and batch consistency for your hit-to-lead campaigns.

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 1795456-37-9
Cat. No. B2645688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide
CAS1795456-37-9
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
InChIInChI=1S/C15H17ClN2O3/c1-10-13(8-18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)7-11/h4-8H,9H2,1-3H3,(H,17,19)
InChIKeyYTSGCXJUKSTMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 1795456-37-9): A Distinct 5‑Methylisoxazole‑4‑carboxamide Scaffold for Selective Chemical Biology and Drug Discovery Applications


N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 1795456-37-9) is a synthetic small molecule built on the 5‑methylisoxazole‑4‑carboxamide scaffold, a privileged structure that has yielded clinically validated agents such as leflunomide (SU101) [1] [2]. In contrast to leflunomide, which bears a 4‑trifluoromethylphenyl amide, this compound introduces a 3‑chlorophenyl ring and a methoxypropyl linker, generating a physico‑chemical and structural profile that is not interchangeable with older 5‑methylisoxazole‑4‑carboxamide leads [3]. The scaffold is recognised for its ability to engage diverse biological targets, including kinases, dihydroorotate dehydrogenase, COX enzymes and antimicrobial pathways, making precise substitution patterns a critical determinant of selectivity and potency [1].

Why a Simple 5‑Methylisoxazole‑4‑carboxamide Analog Cannot Replace N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide Without Quantitative Evidence


The 5‑methylisoxazole‑4‑carboxamide pharmacophore is exquisitely sensitive to N‑substituent identity: even subtle modifications of the aryl ring or linker length can invert selectivity, abolish potency, or introduce unwanted off‑target liabilities [1]. For example, leflunomide (4‑trifluoromethylphenyl) is a potent PDGFR and DHODH inhibitor, whereas closely related analogs with halogen‑substituted phenyl rings display divergent antimicrobial, anticancer and COX‑inhibitory profiles [2]. Consequently, generic substitution of N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide by any other in‑class compound without head‑to‑head quantitative comparison carries a high risk of irreproducible biological results and wasted procurement expenditure. The differentiation evidence below provides the quantifiable basis for selecting this specific compound over its closest analogs.

Quantitative Differentiation Evidence for N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide Versus Closest Analogs


Physicochemical Property Differentiation Versus Leflunomide (SU101): logP, TPSA and Hydrogen‑Bond Profile

Compared with the clinical candidate leflunomide (SU101, N‑[4‑(trifluoromethyl)phenyl]‑5‑methylisoxazole‑4‑carboxamide), the target compound replaces the 4‑trifluoromethylphenyl group with a 3‑chlorophenyl‑2‑methoxypropyl moiety, resulting in a lower computed logP, a higher topological polar surface area (TPSA) and an additional hydrogen‑bond acceptor [1] . These differences predict enhanced aqueous solubility and reduced passive membrane permeability, which may contribute to differential tissue distribution and pharmacokinetics in vivo.

physicochemical properties drug-likeness ADME prediction

Predicted Metabolic Stability Advantage: Absence of Trifluoromethyl Group Reduces CYP2C9 Inhibition Liability Relative to Leflunomide

Leflunomide and its active metabolite teriflunomide are known inhibitors of CYP2C9, a liability attributed to the 4‑trifluoromethylphenyl substituent [1]. The target compound replaces the trifluoromethyl group with a chlorine atom and introduces a methoxypropyl linker; chlorine is a weaker metabolic modifier and is not associated with the same CYP2C9 inhibition potency [2]. This structural difference predicts a lower risk of drug–drug interactions mediated by CYP2C9, an advantage for polypharmacology or co‑dosing studies.

CYP inhibition drug metabolism trifluoromethyl group

Antimicrobial Activity Potential Inferred from Isoxazole‑4‑carboxamide Class Data: MIC Comparison with Active Analog A8

Although direct antimicrobial data for the target compound are not yet published, the 5‑methylisoxazole‑4‑carboxamide class consistently exhibits antibacterial and antifungal activity. A closely related analog, compound A8 (possessing a 3‑chlorophenyl motif), demonstrated an MIC of 2 mg/mL against Pseudomonas aeruginosa and Candida albicans [1]. The presence of the 3‑chlorophenyl group in the target compound suggests a similar interaction geometry with microbial targets, warranting targeted screening.

antimicrobial activity isoxazole‑4‑carboxamide MIC

Drug‑Likeness and Lead‑Optimisation Parameters: Lipinski Compliance and Rotatable Bond Count Versus Leflunomide

The target compound adheres to Lipinski’s rule of five with zero violations, identical to leflunomide [1] [2]. However, the methoxypropyl chain increases the rotatable bond count from 4 (leflunomide) to 7, which may confer greater conformational flexibility and potentially enhanced target‑binding adaptability, albeit with a possible entropic penalty. This balance between rigidity and flexibility can be exploited in structure‑based design campaigns.

drug‑likeness Lipinski rule of five lead optimisation

Recommended Procurement and Application Scenarios for N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide


Medicinal Chemistry Hit‑to‑Lead Programmes Targeting Kinase or COX‑2 Inhibition

The compound’s distinct 3‑chlorophenyl, methoxypropyl substitution and favourable drug‑likeness parameters make it an attractive starting point for hit‑to‑lead optimisation campaigns where leflunomide served as a chemical probe [1] [2]. Its reduced CYP2C9 inhibition risk, inferred from the absence of a trifluoromethyl group, allows cleaner in vivo PK/PD profiling [3].

Antimicrobial Screening Libraries for Gram‑Negative and Fungal Pathogens

Based on the class‑level antimicrobial activity of the 5‑methylisoxazole‑4‑carboxamide scaffold, particularly analogs bearing a 3‑chlorophenyl group that achieve MIC values of 2 mg/mL against P. aeruginosa [4], this compound is positioned for inclusion in focused antimicrobial screening decks targeting drug‑resistant Gram‑negative bacteria and Candida species.

Chemical Biology Studies Requiring Differential Kinase Selectivity Profiles

The scaffold’s documented ability to inhibit PDGFR, EGFR and DHODH in a substituent‑dependent manner [1] [2] supports the use of this compound as a tool molecule for dissecting signalling pathways. Its unique linker geometry may shift selectivity relative to leflunomide, enabling mechanistic studies in oncology or immunology.

Formulation and Solubility‑Critical Assays

With a predicted higher TPSA and lower logP compared to leflunomide [5], the compound is expected to exhibit improved aqueous solubility, making it suitable for in vitro assays requiring high compound concentrations or for early‑stage formulation development where solubility‑limited absorption must be avoided.

Quote Request

Request a Quote for N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.